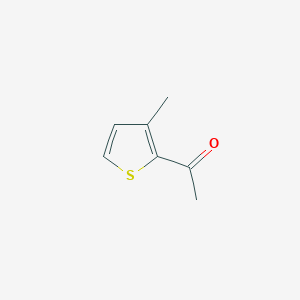

2-Acetyl-3-methylthiophene

描述

Significance of Substituted Thiophenes in Heterocyclic Chemistry

Substituted thiophenes are a cornerstone of heterocyclic chemistry, a field that explores ring-shaped organic compounds containing atoms other than carbon. The thiophene (B33073) ring, a five-membered aromatic structure containing a sulfur atom, is a key pharmacophore and a versatile synthetic intermediate. nist.govchemicalbook.com The introduction of various substituent groups onto the thiophene nucleus gives rise to a vast library of derivatives with diverse electronic and steric properties. This diversity is crucial for fine-tuning the biological activity and material properties of the resulting molecules. Thiophenes are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers. nist.govgeorganics.skwikipedia.org The ability to strategically place substituents on the thiophene ring allows chemists to modulate a compound's reactivity, solubility, and interaction with biological targets.

Historical Context of 2-Acetyl-3-methylthiophene Synthesis and Initial Characterization

While a singular, seminal paper detailing the initial discovery of this compound is not readily apparent in historical literature, its synthesis is rooted in well-established and historically significant chemical transformations. The primary method for its preparation is the Friedel-Crafts acylation, a reaction developed in the late 19th century that has become a fundamental tool in organic synthesis. foodb.ca The first preparations of this compound would have logically followed the exploration of electrophilic substitution reactions on 3-methylthiophene (B123197). Early characterization of this compound would have relied on classical methods of the time, including elemental analysis and the determination of physical constants such as boiling point and refractive index. With the advent of modern spectroscopic techniques in the mid-20th century, the structural elucidation of this compound was definitively confirmed through methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nist.govresearchgate.net

Overview of Key Research Avenues for this compound

Current research involving this compound primarily focuses on its utility as a synthetic intermediate. georganics.sksigmaaldrich.comsigmaaldrich.com Its bifunctional nature, possessing both a nucleophilic thiophene ring and a reactive ketone group, makes it a valuable precursor for constructing more complex molecular architectures. Researchers have employed this compound in the synthesis of a variety of derivatives, including chalcones and other heterocyclic systems. sigmaaldrich.comsigmaaldrich.com These derivatives are often investigated for their potential biological activities, although specific pharmacological data for this compound itself is not extensively reported. foodb.ca Another significant area of research involves detailed spectroscopic and computational studies to understand its conformational preferences and the internal rotational barriers of its methyl and acetyl groups. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈OS | nist.govsigmaaldrich.com |

| Molecular Weight | 140.20 g/mol | sigmaaldrich.com |

| Boiling Point | 98-99 °C at 14 mmHg | sigmaaldrich.com |

| Density | 1.124 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.562 | sigmaaldrich.com |

| CAS Number | 13679-72-6 | nist.govsigmaaldrich.com |

Table 2: Spectroscopic Data

| Technique | Key Data | Reference(s) |

| Infrared (IR) Spectroscopy | C=O stretch: ~1662 cm⁻¹ | |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | δ (ppm): ~2.29 (s, 3H, ring-CH₃), ~2.55 (s, 3H, acetyl-CH₃), ~6.93 (d, 1H, J=5.0 Hz, thiophene-H), ~7.39 (d, 1H, J=5.0 Hz, thiophene-H) | |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | No detailed data available in the provided search results. | |

| Microwave Spectroscopy | Barriers to internal rotation: 306.184(46) cm⁻¹ (acetyl methyl), 321.813(64) cm⁻¹ (ring methyl) | researchgate.net |

Detailed Research Findings

The primary synthetic route to this compound is the Friedel-Crafts acylation of 3-methylthiophene. foodb.ca This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. The regioselectivity of this reaction is a key aspect, leading to the desired 2-acetyl product.

Once synthesized, this compound serves as a versatile starting material. For instance, it has been used in the synthesis of 2-hydroxy-4-(3-methylthiophen-2-yl)-4-oxobut-2-enoic acid. sigmaaldrich.com This demonstrates its utility in building more complex molecules with potential applications in medicinal chemistry. Furthermore, it has been utilized in the automated parallel synthesis of combinatorial arrays of chalcone (B49325) derivatives, highlighting its role in modern drug discovery and materials science research. sigmaaldrich.com

Detailed physical studies using molecular jet Fourier transform microwave spectroscopy have provided precise information on the conformational properties of this compound. researchgate.net These studies have shown that the molecule exists predominantly in the anti-conformer, where the acetyl group is oriented away from the ring's methyl group. The research also determined the barriers to internal rotation for both the acetyl methyl and the ring methyl groups, providing fundamental insights into the molecule's dynamic behavior. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

1-(3-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-4-9-7(5)6(2)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJDKNXEWQSGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159930 | |

| Record name | 1-(3-Methyl-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

216.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetyl-3-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13679-72-6 | |

| Record name | 2-Acetyl-3-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-acetylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13679-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Methyl-2-thienyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methyl-2-thienyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-ACETYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KD6HNJ9VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-3-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways for 2 Acetyl 3 Methylthiophene and Its Derivatives

Established Synthetic Routes to 2-Acetyl-3-methylthiophene

The construction of the this compound scaffold can be achieved through several established pathways, ranging from conventional, multi-step syntheses to more direct, high-yielding strategies.

Traditional routes to this compound often involve the Friedel-Crafts acylation of 3-methylthiophene (B123197). This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid or protic acid catalyst. For instance, a common laboratory-scale preparation involves reacting 3-methylthiophene with acetic anhydride. The reaction is often catalyzed by an acid like phosphoric acid. The reaction proceeds by activating the acetic anhydride with the acid catalyst to generate a potent electrophile, which then attacks the electron-rich thiophene (B33073) ring. The substitution occurs predominantly at the C2 position, which is the most nucleophilic site adjacent to the methyl group.

Another multi-step approach begins with 3-methyl-2-thiophenecarboxylic acid, which can be converted to the target compound, although this is a less direct route. These conventional methods, while effective, can sometimes involve harsh reaction conditions and generate significant waste, prompting the development of more efficient strategies.

To improve efficiency and yield, significant research has focused on optimizing the acylation of 3-methylthiophene. High-yielding strategies often involve careful selection of the acylating agent, catalyst, and reaction conditions to minimize side-product formation. The direct acylation of 3-methylthiophene remains one of the most efficient methods when optimized.

A notable high-yield synthesis involves the Vilsmeier-Haack reaction as a pathway to 5-aryl-2-acetylthiophene derivatives, which are structurally related to this compound. This method starts with the chloroformylation of acetophenone derivatives to create β-chloroacroleins, which then undergo cyclization with a sulfur source like sodium sulfide, followed by reaction with chloroacetone to form the 2-acetylthiophene (B1664040) core. While this specific example produces 5-aryl derivatives, the underlying principles of building the thiophene ring and introducing the acetyl group are central to modern synthetic strategies.

| Precursor | Reagents | Catalyst | Typical Conditions | Product |

| 3-Methylthiophene | Acetic Anhydride | Phosphoric Acid | 70-80°C, 3-5 hours | This compound |

| 3-Methyl-2-thiophenecarboxylic acid | Acetonitrile | Not Specified | Not Specified | This compound |

| Acetophenones | POCl₃, DMF; then Na₂S·9H₂O, Chloroacetone | K₂CO₃ | 60°C | 5-Aryl-2-acetylthiophenes |

Advanced Synthetic Techniques for this compound Derivatives

The demand for novel thiophene derivatives for screening in drug discovery and materials science has spurred the adoption of advanced synthetic technologies. These methods offer significant advantages in terms of speed, efficiency, and the ability to generate large numbers of compounds.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of thiophene chemistry, microwave irradiation can dramatically reduce reaction times and improve yields. For example, the synthesis of 5-substituted-2-aminothiophenes via the Gewald reaction is significantly enhanced by microwave heating, reducing reaction times from hours to minutes.

A pertinent example is the microwave-assisted Suzuki cross-coupling reaction of 2-acetyl-5-bromothiophene with various arylboronic acids. This reaction, performed in water, demonstrates the utility of microwave heating for creating C-C bonds to produce a range of 2-acetyl-5-arylthiophene derivatives efficiently and under environmentally benign conditions. This approach is highly valuable for generating libraries of derivatives for structure-activity relationship (SAR) studies.

| Reaction Type | Heating Method | Reaction Time | Key Advantage |

| Gewald Reaction | Conventional | 4 hours | - |

| Gewald Reaction | Microwave (70°C) | 20 minutes | Drastic reduction in time, improved yield and purity |

| Suzuki Coupling | Thermal (100°C) | 40 hours | - |

| Suzuki Coupling | Microwave | Minutes | Rapid synthesis, use of aqueous media |

Automated parallel synthesis is a high-throughput strategy used to create large libraries of related compounds simultaneously. This compound is a documented building block in such automated syntheses. Specifically, it has been used in the automated parallel synthesis of combinatorial arrays of chalcone (B49325) derivatives.

In this process, this compound undergoes a base-catalyzed Claisen-Schmidt condensation with a diverse set of aldehydes. Each reaction is performed in a separate well of a microtiter plate, allowing for the rapid generation of a library of individual chalcones. This automated approach, often enabled by robotic liquid handlers and solid-phase synthesis techniques, is instrumental in modern drug discovery for efficiently exploring chemical space and identifying lead compounds.

Regioselective Functionalization of the Thiophene Nucleus

The functionalization of the this compound ring at specific positions (regioselectivity) is crucial for creating complex derivatives. The existing substituents—the electron-withdrawing acetyl group at C2 and the electron-donating methyl group at C3—exert strong directing effects on subsequent electrophilic substitution reactions.

The acetyl group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director. In the thiophene ring, the position para to the methyl group is C5. The combined effect of these two groups strongly directs incoming electrophiles, such as those used in bromination, nitration, or sulfonation, to the C5 position. The C4 position is sterically hindered and electronically deactivated by the adjacent acetyl group.

For instance, the bromination of 3-methylthiophene itself can lead to a mixture of products, but a one-pot bromination/debromination procedure can selectively yield 2,4-dibromo-3-methylthiophene. In the case of this compound, the directing effects are more pronounced, leading to highly regioselective substitution at the C5 position. More advanced techniques, such as chemo- and regioselective bromine/lithium exchange reactions, followed by trapping with an electrophile, provide a powerful method for introducing a wide variety of functional groups onto the thiophene ring in a controlled manner. This allows for the synthesis of multi-functionalized thiophenes that can be used for further chemical elaboration.

Substitution Reactions at the Alpha and Beta Positions

The regioselectivity of substitution reactions on the this compound ring is governed by the electronic effects of the existing substituents. The thiophene ring itself is an electron-rich aromatic system, prone to electrophilic attack. The methyl group at the 3-position is an electron-donating group (EDG) and therefore an activating group, which directs incoming electrophiles to the ortho and para positions. wikipedia.orgcognitoedu.org Conversely, the acetyl group at the 2-position is an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. wikipedia.orgcognitoedu.org

In the case of this compound, the vacant positions are C4 (beta) and C5 (alpha). The interplay of the activating methyl group and the deactivating acetyl group determines the preferred site of electrophilic attack. The methyl group strongly activates the adjacent C2 and C4 positions, while the acetyl group deactivates the C3 and C5 positions. Therefore, electrophilic substitution is anticipated to occur preferentially at the C5 position, which is para to the activating methyl group and meta to the deactivating acetyl group. This directing effect is a consequence of the resonance stabilization of the intermediate sigma complex.

Common electrophilic aromatic substitution reactions applicable to this compound include nitration, halogenation, and Friedel-Crafts reactions. For instance, in a related compound, 2-acetyl-3-chlorothiophene, electrophilic substitution predominantly occurs at the 5-position due to the combined directing effects of the acetyl and chloro groups.

| Substitution Position | Directing Effect of 3-Methyl Group | Directing Effect of 2-Acetyl Group | Predicted Outcome for Electrophilic Substitution |

| C4 (beta) | Activating (ortho) | Deactivating (meta) | Minor product |

| C5 (alpha) | Activating (para) | Deactivating | Major product |

Strategies for Benzene (B151609) Moiety Substitution in Condensed Systems Derived from this compound

The synthesis of benzothiophene derivatives, which feature a thiophene ring fused to a benzene ring, represents an important area of heterocyclic chemistry. Starting from this compound, the construction of a condensed benzene moiety can be achieved through various cyclization strategies. These methods often involve the introduction of a suitable side chain that can undergo an intramolecular electrophilic or radical cyclization.

One common approach involves the conversion of the acetyl group into a functionality that can participate in a ring-closing reaction. For example, the acetyl group can be transformed into an alkyne, which can then undergo electrophilic cyclization mediated by reagents like iodine to form a 3-iodo-benzothiophene derivative. researchgate.net Another strategy involves the use of sulfonium- nih.govnih.gov-rearrangement of aryl sulfoxides with allenenitriles to generate ortho-allenic phenyl sulfides, which then undergo in situ cyclization to yield benzothiophenes.

Palladium-catalyzed reactions, such as the Sonogashira coupling, can be employed to introduce aryl or vinyl groups that can subsequently be cyclized to form the benzene ring. masterorganicchemistry.com Furthermore, intramolecular Friedel-Crafts acylation is a powerful tool for the synthesis of polycyclic aromatic compounds and could be adapted for the synthesis of benzothiophene derivatives from suitably substituted this compound precursors. wikipedia.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms underlying the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. The primary route to this compound is the Friedel-Crafts acylation of 3-methylthiophene.

Acid-Catalyzed Cyclization Processes

While this compound is typically synthesized via acylation of a pre-existing thiophene ring, the formation of the thiophene ring itself often involves acid-catalyzed cyclization processes. For instance, the Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent in the presence of an acid catalyst. Though not a direct synthesis of this compound, this illustrates the general principle of acid-catalyzed thiophene ring formation. More relevant to derivatives, acid-catalyzed intramolecular cyclization of functionalized precursors can lead to the formation of condensed systems like benzothiophenes. nih.gov

Role of Acetyl Cation in Reaction Pathways

The Friedel-Crafts acylation of 3-methylthiophene is the most direct method for the synthesis of this compound. This reaction proceeds via an electrophilic aromatic substitution mechanism. The key electrophile in this reaction is the acylium ion (also known as the acetyl cation, CH₃CO⁺), which is generated in situ from an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). chemicalslearning.comorganic-chemistry.org

The mechanism involves the following steps:

Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acetyl chloride, making it a better leaving group. Cleavage of the carbon-halogen bond results in the formation of the resonance-stabilized acylium ion. wikipedia.orgchemicalslearning.com

Electrophilic Attack: The electron-rich 3-methylthiophene acts as a nucleophile and attacks the electrophilic acylium ion. The attack occurs preferentially at the C2 position due to the activating and ortho, para-directing effect of the methyl group at C3.

Deprotonation: The resulting arenium ion intermediate is deprotonated, typically by the AlCl₄⁻ complex, to restore the aromaticity of the thiophene ring and yield the final product, this compound. wikipedia.org

The acylium ion is a potent electrophile, and its generation under acidic conditions is a critical step in the acylation of aromatic and heteroaromatic compounds. chemicalslearning.com

| Reagent | Role |

| 3-Methylthiophene | Nucleophile |

| Acetyl Chloride/Acetic Anhydride | Acylating agent |

| Aluminum Chloride (AlCl₃) | Lewis acid catalyst (generates acylium ion) |

| Acylium Ion (CH₃CO⁺) | Electrophile |

Chemical Reactivity and Transformation of 2 Acetyl 3 Methylthiophene

Reactions at the Carbonyl Group

The carbonyl group in 2-acetyl-3-methylthiophene is a primary site for nucleophilic addition and condensation reactions. Its reactivity is fundamental to the construction of larger molecules, including chalcones and fused heterocyclic systems.

Condensation Reactions with Aldehydes (e.g., Pyridinecarboxaldehyde) Leading to Chalcones

This compound readily undergoes Claisen-Schmidt condensation with various aldehydes, including pyridinecarboxaldehyde, to furnish chalcones. This base-catalyzed reaction involves the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. These chalcones are valuable precursors for the synthesis of flavonoids and other heterocyclic compounds. neliti.commdpi.comresearchgate.netnih.govijarsct.co.in

The general reaction involves stirring a mixture of this compound and an aldehyde in a solvent like ethanol, followed by the addition of a base such as aqueous potassium hydroxide (B78521). neliti.comresearchgate.net

Table 1: Representative Claisen-Schmidt Condensation of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Pyridinecarboxaldehyde | KOH | Ethanol | (E)-1-(3-methylthiophen-2-yl)-3-(pyridin-x-yl)prop-2-en-1-one (Chalcone) |

| This compound | Benzaldehyde | NaOH | Ethanol | (E)-1-(3-methylthiophen-2-yl)-3-phenylprop-2-en-1-one (Chalcone) |

Formation of Oxoketene Dithio Acetals from this compound

This compound can be converted into oxoketene dithioacetals through a reaction with carbon disulfide in the presence of a strong base, followed by alkylation. This transformation involves the deprotonation of the methyl group adjacent to the carbonyl, which then attacks carbon disulfide. The resulting dithiocarboxylate is subsequently S-alkylated, typically with an alkyl halide like methyl iodide, to yield the corresponding oxoketene dithioacetal. These compounds are versatile intermediates in organic synthesis. baselius.ac.in

The reaction is typically carried out by treating the ketone with a base such as potassium hydroxide in a solvent like dimethylformamide, followed by the addition of carbon disulfide and then the alkylating agent. cas.cz

Reactions with Hydrazine (B178648) Hydrate (B1144303) and Guanidine (B92328) for Fused Pyrazoles and Pyrimidines

The carbonyl group of this compound and its chalcone (B49325) derivatives serves as an anchor point for the synthesis of fused heterocyclic systems. Reaction with hydrazine hydrate leads to the formation of pyrazoles, while reaction with guanidine yields pyrimidines. researchgate.netnih.govyoutube.comorganic-chemistry.org

In the case of pyrazole (B372694) synthesis, the reaction often proceeds through the formation of a chalcone intermediate, which then undergoes cyclocondensation with hydrazine. nih.gov Alternatively, direct reaction of the 1,3-dicarbonyl precursor with hydrazine can also yield pyrazoles. youtube.com For pyrimidine (B1678525) synthesis, thiophene-substituted chalcones are cyclized with guanidine in the presence of a base like potassium hydroxide. ias.ac.inresearchgate.netnih.govresearchgate.net

Table 2: Synthesis of Fused Heterocycles from this compound Derivatives

| Starting Material | Reagent | Product Type |

| Chalcone of this compound | Hydrazine Hydrate | Pyrazole |

| Chalcone of this compound | Guanidine | Pyrimidine |

Reactions at the Methylene (B1212753) Group Adjacent to the Carbonyl Function

The methylene group alpha to the carbonyl function in this compound is activated, making its protons acidic and susceptible to removal by a base. This allows for a variety of condensation reactions, most notably the Knoevenagel condensation.

Knoevenagel Condensation with Malononitrile, Ethyl Cyanoacetate, or Cyanoacetamide

This compound can participate in Knoevenagel condensation with active methylene compounds such as malononitrile, ethyl cyanoacetate, and cyanoacetamide. scielo.org.mxwikipedia.orgsigmaaldrich.comthermofisher.com This reaction is typically catalyzed by a weak base, such as an amine, and involves the formation of a carbanion from the active methylene compound, which then adds to the carbonyl group of the thiophene (B33073) derivative. Subsequent dehydration yields a new carbon-carbon double bond. thermofisher.comunifap.br

These reactions are valuable for extending the carbon chain and introducing cyano and ester/amide functionalities, which can be further manipulated to synthesize a wide array of heterocyclic compounds. periodikos.com.br The choice of catalyst and reaction conditions can influence the yield and rate of the reaction. scielo.org.mxunifap.br

Table 3: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile | Piperidine | 2-((3-methylthiophen-2-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Triethylamine | Ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate |

| Cyanoacetamide | Piperidine | 2-Cyano-3-(3-methylthiophen-2-yl)acrylamide |

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring. The 3-methyl group is an activating, ortho-, para-director, while the 2-acetyl group is a deactivating, meta-director. In the case of this compound, the substitution is expected to occur predominantly at the C5 position, which is para to the activating methyl group and meta to the deactivating acetyl group. The C4 position is sterically hindered and electronically less favored.

Common electrophilic substitution reactions include Vilsmeier-Haack formylation, halogenation, and nitration.

The Vilsmeier-Haack reaction introduces a formyl group onto the thiophene ring using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride. nrochemistry.comjk-sci.comchemistrysteps.commychemblog.comorganic-chemistry.org Bromination can be achieved using various brominating agents, and nitration is typically carried out with a mixture of nitric acid and a dehydrating agent. mdpi.comrsc.org The specific conditions for these reactions on this compound would need to be optimized to achieve the desired regioselectivity and yield.

Bromination Reactions and Monobromination Control

The bromination of this compound is a key transformation for introducing a functional handle for further reactions. The directing effects of the acetyl and methyl groups play a crucial role in determining the position of bromination. The acetyl group, being a deactivating group, directs electrophilic substitution to the meta-position (C5), while the methyl group, an activating group, directs towards the ortho and para positions (C5 and C4, respectively).

Due to the combined directing effects and the inherent reactivity of the thiophene ring, bromination of this compound typically occurs at the C5 position. Controlling the reaction conditions, such as the choice of brominating agent and solvent, is critical to achieve selective monobromination and avoid the formation of polybrominated products. Common brominating agents include N-bromosuccinimide (NBS) and bromine in a suitable solvent like acetic acid or chloroform.

| Brominating Agent | Solvent | Major Product |

| N-Bromosuccinimide (NBS) | Acetic Acid | 2-Acetyl-5-bromo-3-methylthiophene |

| Bromine (Br₂) | Chloroform | 2-Acetyl-5-bromo-3-methylthiophene |

This table represents expected outcomes based on general principles of electrophilic substitution on substituted thiophenes, as specific literature on this compound is limited.

Dehydrobromination for Hydroxybenzo[b]thiophene Formation

The brominated derivative, 2-acetyl-5-bromo-3-methylthiophene, can serve as a precursor for the synthesis of benzo[b]thiophene derivatives. A key step in this transformation is a dehydrobromination reaction. While direct dehydrobromination to a hydroxybenzo[b]thiophene is not a standard reaction, a related intramolecular cyclization can be envisaged.

This transformation would likely proceed through an initial nucleophilic attack from a suitably positioned oxygen nucleophile, followed by elimination of hydrogen bromide. For instance, if the acetyl group is converted to a functional group capable of providing an oxygen nucleophile, such as an enolate or a protected hydroxyl group, subsequent intramolecular cyclization onto the thiophene ring at the position of the bromine atom could lead to the formation of a fused ring system. This process would ultimately result in a hydroxybenzo[b]thiophene derivative after tautomerization. The reaction would typically require a strong base to facilitate both the formation of the nucleophile and the elimination of HBr.

Ring-Annelation Reactions and Polycondensed Systems

This compound and its derivatives are valuable intermediates in ring-annelation reactions, which are strategies to build additional rings onto the thiophene core, leading to the formation of polycondensed systems.

Synthesis of Benzo[b]thiophene Derivatives Utilizing this compound as an Intermediate

One of the significant applications of this compound is in the synthesis of benzo[b]thiophene derivatives. A common strategy involves the Gewald reaction. In a typical Gewald reaction, a ketone (in this case, this compound) reacts with an activated nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. While this builds another thiophene ring, modifications of this approach or other cyclization strategies can lead to benzo[b]thiophene systems.

A more direct approach to benzo[b]thiophenes involves the Fiesselmann thiophene synthesis, which typically involves the reaction of a β-chlorovinyl aldehyde or ketone with a thioglycolate derivative. By analogy, a derivative of this compound could be elaborated to contain the necessary functionalities to undergo an intramolecular cyclization to form the benzene (B151609) ring fused to the thiophene core.

| Reaction | Reactants | Product Type |

| Modified Gewald Reaction | This compound, Activated Nitrile, Sulfur, Base | Polysubstituted aminothiophene (precursor to fused systems) |

| Intramolecular Cyclization | Functionalized this compound derivative | Benzo[b]thiophene derivative |

This table illustrates potential synthetic pathways, as direct literature examples for this compound are scarce.

Formation of Tricyclic and Polycondensed Systems from this compound Derivatives

Building upon the benzo[b]thiophene scaffold, further annelation reactions can lead to the formation of tricyclic and polycondensed systems. Starting from a benzo[b]thiophene derivative synthesized from this compound, functional groups can be introduced or manipulated to facilitate another ring closure.

For example, a benzo[b]thiophene with a reactive group on the newly formed benzene ring can undergo cyclization with a suitable partner to form a third ring. Friedel-Crafts acylation or alkylation reactions are common methods to achieve such cyclizations, leading to complex polycyclic aromatic systems containing a thiophene moiety. The specific nature of the tricyclic system formed would depend on the position of the reactive groups and the cyclization strategy employed.

Reactions with Bifunctional Nucleophiles for Fused Heterocyclic Rings

The acetyl group of this compound is a key site for reactions with bifunctional nucleophiles to construct fused heterocyclic rings. Bifunctional nucleophiles, such as hydrazine, hydroxylamine (B1172632), and urea (B33335) derivatives, can react with the carbonyl carbon of the acetyl group and a suitably positioned electrophilic center on the thiophene ring to form five- or six-membered heterocyclic rings.

For instance, reaction with hydrazine or its derivatives can lead to the formation of a pyrazole ring fused to the thiophene, resulting in a thieno[3,2-c]pyrazole system. Similarly, reaction with hydroxylamine can yield a fused isoxazole (B147169) ring, forming a thieno[3,2-c]isoxazole. The reaction with urea or thiourea (B124793) could lead to the formation of fused pyrimidine or thiopyrimidine rings, respectively, resulting in thieno[3,2-d]pyrimidine (B1254671) systems. These reactions provide a powerful and versatile method for the synthesis of a wide variety of fused heterocyclic compounds with potential biological and material science applications.

| Bifunctional Nucleophile | Fused Heterocyclic Ring |

| Hydrazine | Pyrazole |

| Hydroxylamine | Isoxazole |

| Urea | Pyrimidine |

| Thiourea | Thiopyrimidine |

This table outlines the expected fused heterocyclic systems from the reaction of this compound with various bifunctional nucleophiles based on established reactivity patterns.

Computational Chemistry and Spectroscopic Investigations of 2 Acetyl 3 Methylthiophene

Quantum Chemical Studies and Molecular Structure Analysis

Quantum chemical calculations have been instrumental in predicting and understanding the properties of 2-Acetyl-3-methylthiophene at the molecular level. These theoretical approaches complement experimental findings, offering a detailed picture of the molecule's structure and energetics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, specifically using the B3LYP-D3BJ functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular geometry. researchgate.netresearchgate.net These calculations help in predicting key structural parameters such as bond lengths and bond angles. The optimized geometry is crucial for interpreting experimental data and understanding the molecule's reactivity.

DFT is also used to explore the electronic properties of thiophene (B33073) derivatives by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity. Other electronic descriptors, such as ionization potential, electron affinity, chemical hardness, and electronegativity, can be derived from HOMO and LUMO energies to further characterize the molecule's electronic behavior. dergipark.org.trmdpi.com

High-level ab initio molecular orbital calculations provide accurate thermochemical data. For thiophene derivatives, standard ab initio calculations at the G2 and G3 levels have been performed to determine their enthalpies of formation. nih.govresearchgate.net These sophisticated computational theories are designed to yield "chemical accuracy" for thermochemical properties. osti.gov A study on the closely related 2-acetylthiophene (B1664040) and 3-acetylthiophene (B72516) utilized G2 and G3 theories to calculate gas-phase enthalpies of formation, which were then compared with experimental data obtained from calorimetric measurements. nih.govresearchgate.netresearchgate.net The results from these calculations showed that 2-acetylthiophene is thermodynamically more stable than its 3-isomer, demonstrating the predictive power of these methods in evaluating the relative stabilities of isomers. nih.govresearchgate.net

The orientation of the acetyl group relative to the sulfur atom in the thiophene ring gives rise to two possible planar conformers: syn and anti. In the syn-conformer, the carbonyl oxygen is oriented towards the sulfur atom, while in the anti-conformer, it points away. Microwave spectroscopy studies have definitively shown that for this compound, only the anti-conformer is observable under the cold conditions of a molecular jet expansion. researchgate.netresearchgate.net This indicates that the anti-conformer represents the global minimum on the potential energy surface and is significantly more stable than the syn form.

Theoretical calculations support this experimental finding. Potential energy curves, calculated by rotating the acetyl group around the C-C bond connecting it to the thiophene ring, confirm the higher stability of the anti conformation. researchgate.net This preference for the anti form is attributed to steric hindrance between the ring methyl group and the acetyl group, which would be more pronounced in the syn arrangement. nih.gov

Spectroscopic Characterization Methodologies

Microwave spectroscopy is a powerful technique for the precise determination of molecular structures and the study of internal dynamics in the gas phase.

The rotational spectrum of this compound has been investigated using a molecular jet Fourier transform microwave spectrometer in the frequency range of 2 to 26.5 GHz. researchgate.netresearchgate.net This high-resolution technique allows for the precise measurement of rotational transitions. A key feature of the spectrum is that all rotational transitions are split into quintets. researchgate.net This splitting arises from the large amplitude internal rotations of two inequivalent methyl groups: the acetyl methyl group and the ring methyl group attached to the thiophene ring. researchgate.net The analysis of these torsional splittings provides detailed information about the barriers hindering these internal rotations. The experimentally determined rotational and centrifugal distortion constants were determined with high accuracy. researchgate.net

The fine quintet splitting observed in the microwave spectrum of this compound allows for the accurate determination of the potential barriers hindering the internal rotation of both methyl groups. The analysis yielded a barrier of 306.184(46) cm⁻¹ for the acetyl methyl group and 321.813(64) cm⁻¹ for the ring methyl group. researchgate.netresearchgate.net

The barrier for the ring methyl group in anti-2-Acetyl-3-methylthiophene (321.8 cm⁻¹) is notably higher than that in 3-methylthiophene (B123197) itself. This increase is attributed to steric hindrance between the ring methyl group and the nearby acetyl group. nih.gov The barrier for the acetyl methyl group is influenced by the position of the methyl group on the ring. For instance, adding a methyl group at the 3-position increases the barrier compared to 2-acetylthiophene, while adding it at the 4- or 5-position tends to decrease it. nih.gov

| Methyl Group | Barrier to Internal Rotation (V₃) in cm⁻¹ | Reference |

|---|---|---|

| Acetyl Methyl Group | 306.184(46) | researchgate.netresearchgate.net |

| Ring Methyl Group | 321.813(64) | researchgate.netresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group. The aromatic thiophene ring and the methyl groups also give rise to distinct signals.

The principal IR absorption bands for this compound are summarized in the table below. These frequencies are indicative of the specific vibrational modes within the molecule.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3100-3000 | Thiophene Ring |

| C-H Stretch (Aliphatic) | 3000-2850 | Acetyl & Ring Methyl Groups |

| C=O Stretch | 1700-1665 | Acetyl Group |

| C=C Stretch (Aromatic) | 1600-1400 | Thiophene Ring |

| C-H Bend | 1470-1350 | Methyl Groups |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule. The protons of the acetyl group and the ring-substituted methyl group would each appear as a singlet. The two adjacent protons on the thiophene ring would appear as a pair of doublets due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for all seven carbon atoms in the molecule. This includes distinct signals for the carbonyl carbon, the two carbons of the methyl groups, and the four carbons of the thiophene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound confirms its molecular weight of 140.20 g/mol . nist.gov

The mass spectrum is characterized by a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 140. The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for 2-acylthiophenes involves the cleavage of the bond between the carbonyl group and the thiophene ring. The loss of a methyl radical (•CH₃) from the acetyl group leads to a significant fragment ion.

Key fragments observed in the mass spectrum of this compound are detailed in the following table:

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 140 | [C₇H₈OS]⁺ | - |

| 125 | [C₆H₅OS]⁺ | •CH₃ |

| 97 | [C₅H₅S]⁺ | •COCH₃ |

Thermochemical Studies of this compound and Isomers

Experimental Determination of Enthalpies of Combustion, Vaporization, and Formation

The thermochemical properties of this compound have been determined through precise calorimetric measurements. A rotating-bomb combustion calorimeter was utilized to measure the standard molar enthalpy of combustion (Δc Hₘ°) in the liquid phase. The standard molar enthalpy of vaporization (Δˡ₉Hₘ°) at 298.15 K was obtained using high-temperature Calvet microcalorimetry. researchgate.net

From these experimental values, the standard molar enthalpy of formation in the liquid (Δf Hₘ°(l)) and gaseous (Δf Hₘ°(g)) phases at 298.15 K were derived. researchgate.net These values are fundamental for understanding the energetic stability of the molecule.

The experimentally determined thermochemical data for liquid this compound at T = 298.15 K and p° = 0.1 MPa are presented below:

| Thermochemical Property | Value (kJ·mol⁻¹) |

| Standard molar enthalpy of combustion, Δc Hₘ°(l) | -4344.9 ± 1.7 |

| Standard molar enthalpy of vaporization, Δˡ₉Hₘ° | 57.1 ± 2.4 nist.gov |

| Standard molar enthalpy of formation, Δf Hₘ°(l) | -155.0 ± 2.0 |

| Standard molar enthalpy of formation, Δf Hₘ°(g) | -97.9 ± 2.9 |

Comparison of Thermochemical Stabilities with Isomeric Acetylthiophenes

A comparative study of the thermochemical properties of the three methyl-substituted 2-acetylthiophene isomers (this compound, 2-acetyl-4-methylthiophene (B79172), and 2-acetyl-5-methylthiophene) allows for an assessment of their relative stabilities. researchgate.net The stability of these isomers can be directly compared using their standard molar enthalpies of formation in the gaseous phase (Δf Hₘ°(g)). A more negative value for the enthalpy of formation indicates greater thermodynamic stability.

| Compound | Standard Molar Enthalpy of Formation, Δf Hₘ°(g) (kJ·mol⁻¹) |

| This compound | -97.9 ± 2.9 |

| 2-Acetyl-4-methylthiophene | -103.3 ± 2.7 |

| 2-Acetyl-5-methylthiophene (B1664034) | -96.0 ± 2.7 |

Based on these experimental results, 2-acetyl-4-methylthiophene is the most thermodynamically stable isomer, followed by this compound, with 2-acetyl-5-methylthiophene being the least stable of the three. This highlights the subtle energetic differences arising from the positional isomerism of the methyl group on the thiophene ring.

Evaluation of Substituent Effects on Thermochemistry

The thermodynamic stability of this compound is significantly influenced by the nature and position of substituents on the thiophene ring. Computational studies, often employing methods like G3(MP2)//B3LYP and G3, have been instrumental in elucidating these effects by calculating gas-phase enthalpies of formation. nih.gov Strong correlations between theoretically calculated and experimentally determined enthalpies of formation for a wide range of thiophene derivatives lend credibility to these computational approaches. nih.gov Such studies allow for the reliable estimation of thermochemical data for new or experimentally uncharacterized substituted thiophenes. nih.gov

Research into the thermochemistry of various substituted thiophenes has allowed for the development of enthalpic increments for different substituent groups at either the 2- or 3-position of the thiophene ring. researchgate.net These increments provide a basis for estimating the standard molar enthalpies of formation for a variety of substituted thiophenes. researchgate.net

A comparative analysis of the substituent effect of an acetyl group on benzene (B151609) versus thiophene rings has been conducted, providing insights into the electronic behavior of these aromatic systems. researchgate.net Furthermore, the difference in the enthalpies of formation between isomers with the same substituent at the 2- and 3-positions of the thiophene ring has been a subject of detailed analysis. nih.gov

Impact of Electron-Donating and Electron-Withdrawing Groups

The stability of the this compound molecule can be further tuned by the introduction of additional substituents. The nature of these substituents, whether they are electron-donating or electron-withdrawing, will have a predictable impact on the enthalpy of formation.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of strong electron-withdrawing groups like nitro (-NO₂), cyano (-CN), or additional acyl groups will further decrease the electron density of the thiophene ring. This is anticipated to decrease the stability of the molecule, leading to a less negative or even positive enthalpy of formation. These groups add to the electron-withdrawing nature of the existing acetyl group, potentially destabilizing the aromatic system.

The following table summarizes the expected qualitative effects of different classes of substituents on the thermodynamic stability of this compound.

| Substituent Class | Example Groups | Expected Effect on Stability | Expected Change in Enthalpy of Formation (ΔHf°) |

| Electron-Donating | -CH₃, -C₂H₅, -OCH₃, -NH₂ | Increase | More Negative |

| Electron-Withdrawing | -NO₂, -CN, -CHO, -COOH | Decrease | Less Negative / More Positive |

| Halogens | -F, -Cl, -Br, -I | Variable (Inductive withdrawal vs. Resonance donation) | Generally Less Negative |

Applications of 2 Acetyl 3 Methylthiophene in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Scaffolds

The inherent reactivity of 2-Acetyl-3-methylthiophene makes it a valuable starting material for synthesizing a range of heterocyclic compounds. The acetyl group serves as a handle for condensation and cyclization reactions, enabling the fusion of new rings onto the thiophene (B33073) core.

While the direct synthesis of thiazachalcones specifically from this compound is not extensively detailed in the reviewed scientific literature, the synthesis of related chalcone (B49325) structures from 2-acetylthiophene (B1664040) is well-established. Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between a ketone and an aromatic aldehyde. In this context, 2-acetylthiophene (a closely related compound lacking the 3-methyl group) is condensed with various aromatic aldehydes in the presence of a strong base, such as 40% potassium hydroxide (B78521), to yield thiophene-containing chalcones. researchgate.net These chalcones are recognized for their potential biological activities and serve as intermediates for other heterocyclic systems. researchgate.net The general principle of this condensation suggests a viable, though not specifically documented, pathway for the synthesis of chalcones from this compound, which could then potentially be further modified to introduce a thiazole (B1198619) moiety.

This compound is a key precursor in the synthesis of various thiophene-2-carboxamide derivatives, which are significant scaffolds in medicinal chemistry. researchgate.netmdpi.com A proposed synthetic strategy involves the cyclization of precursors such as 2-acetyl-2-arylazo-thioacetanilide derivatives. nih.gov In one method, these thioacetanilide (B1681303) precursors react with N-(4-acetylphenyl)-2-chloroacetamide in boiling dioxane with sodium methoxide (B1231860) as a base. nih.gov This reaction proceeds through the formation of an intermediate, followed by heterocyclization where the methylene (B1212753) group engages in a nucleophilic addition to the acetyl group's carbonyl carbon, ultimately forming the 3-methyl-thiophene carboxamide structure. nih.gov This one-step condensation method provides an efficient route to highly substituted thiophene-2-carboxamides. nih.gov

The structure of this compound is ideally suited for its role as an intermediate in the creation of fused heterocyclic systems, where the thiophene ring is merged with another ring system. Fused heterocycles like quinoline (B57606) and isoquinoline (B145761) are important structural motifs in many natural alkaloids with significant medicinal value. uomustansiriyah.edu.iq Thiophene derivatives can be used to construct complex fused systems, including thieno[3,2-f] researchgate.netnih.govnih.govtriazolo[4,3-a] researchgate.netnih.govdiazepines, which are found in pharmaceuticals. mdpi.com The reactivity of the acetyl group allows for cyclization reactions that build additional rings onto the thiophene core, leading to diverse and complex molecular frameworks.

Relevance in Medicinal Chemistry Intermediate Design

In medicinal chemistry, this compound serves as a crucial starting material for designing molecules with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities.

Thiophene-based compounds have demonstrated notable potential as anti-inflammatory agents. nih.govmdpi.com Derivatives originating from thiophene scaffolds have been synthesized and evaluated for their ability to reduce inflammation. For instance, novel 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives have been synthesized and screened for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. Several of these compounds exhibited significant protection against inflammation, as detailed in the table below.

Table 1: Anti-inflammatory Activity of Selected Thiophene Derivatives

| Compound ID | Protection Against Inflammation (%) |

|---|---|

| 11b | 47.04 |

| 11e | 46.61 |

| 11f | 48.94 |

Data represents the percentage of inflammation inhibition in a carrageenan-induced rat paw edema model.

These findings underscore the value of the substituted thiophene scaffold in the development of new anti-inflammatory leads. nih.gov

A significant application of this compound in medicinal chemistry is its use in synthesizing α,γ-diketo acids (DKAs). These DKAs are designed as pharmacophores that can act as potent enzyme inhibitors. nih.govresearchgate.net Specifically, they have been developed as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication. nih.gov

The synthesis involves a Claisen condensation of this compound with diethyl oxalate (B1200264) in the presence of sodium ethoxide. nih.gov The resulting α,γ-diketo ester is then hydrolyzed with sodium hydroxide to yield the final α,γ-diketo acid. nih.gov One such derivative, 2-Hydroxy-4-(3-methylthiophen-2-yl)-4-oxobut-2-enoic acid, has shown significant inhibitory activity against the HCV NS5B polymerase. nih.gov

Table 2: HCV NS5B Polymerase Inhibitory Activity of α,γ-Diketo Acid Derivatives

| Compound Moiety | Compound ID | IC₅₀ (μM) |

|---|---|---|

| 3-methylthiophen-2-yl | 11a | 7.5 |

| Phenyl | 21a | 5.2 |

| 2,4-difluorophenyl | 24a | 2.4 |

IC₅₀ represents the half-maximal inhibitory concentration. nih.gov

The structure-activity relationship (SAR) studies revealed that the thiophene ring serves as an effective specificity domain for these inhibitors. Further modifications, such as replacing the thiophene ring with a bioisosteric phenyl ring, led to even greater improvements in inhibitory activity. nih.gov

Thiophene Moiety in Broad Pharmacological Potential

The thiophene ring, a central structural component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. rsc.orgresearchgate.net This five-membered sulfur-containing heterocycle is a versatile building block that has been incorporated into molecules exhibiting a broad spectrum of pharmacological activities. rsc.orgfoodb.ca The isosteric relationship of the thiophene ring with the benzene (B151609) ring allows it to mimic the phenyl group in biological systems, often leading to enhanced potency or modified selectivity. foodb.ca

Research has demonstrated that derivatives containing the thiophene moiety possess significant therapeutic potential across numerous disease areas. These activities include, but are not limited to, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antioxidant, and anticancer properties. rsc.orgacs.org For instance, specific thiophene derivatives have been synthesized and evaluated for their anti-inflammatory activity, showing significant reductions in edema in preclinical models. foodb.ca Furthermore, the 2-aminothiophene skeleton, a related structure, is a key pharmacophore in medicinal chemistry, with derivatives showing potent antimicrobial effects against various Gram-positive and Gram-negative bacteria. acs.org The adaptability of the thiophene nucleus allows medicinal chemists to synthesize large combinatorial libraries, facilitating the discovery of lead compounds for drug development. rsc.org

Role in Material Science Development

Components in Organic Solar Cells

The thiophene nucleus, the core of this compound, is a fundamental building block for conjugated polymers used as electron-donor materials in the active layer of organic solar cells (OSCs). rsc.orgtaylorfrancis.com Polythiophene and its derivatives are among the most promising and extensively studied classes of materials for organic photovoltaics, primarily due to their excellent charge transport properties, structural versatility, and potential for low-cost, large-scale synthesis. rsc.orgrsc.org

These thiophene-based polymers are integral to the bulk heterojunction (BHJ) design of OSCs, where they are blended with an electron-acceptor material. taylorfrancis.com The function of the thiophene-containing polymer is to absorb solar radiation (light harvesting), which creates an excited state (an exciton). mdpi.com This exciton (B1674681) then migrates to the interface between the donor polymer and the acceptor, where charge separation occurs, generating the free charge carriers necessary for producing an electric current. mdpi.com

Table 1: Examples of Thiophene-Based Polymers and Their Performance in Organic Solar Cells

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA cm-2) |

| FEH (Fluorinated Polythiophene) | PC71BM | 5.2% | 0.87 V | 9.82 mA cm-2 |

| P4T2F-HD | Y6-BO | 13.65% | N/A | N/A |

| PFETVT-T | L15 | 11.81% | N/A | N/A |

| PBFTT | ITIC | 9.1% | 0.94 V | 16.0 mA cm-2 |

Note: Data compiled from various research findings. N/A indicates data not available in the cited sources.

Applications in Covalent Organic Frameworks and Sensors

The thiophene unit serves as a critical structural motif in the design of advanced porous crystalline materials known as Covalent Organic Frameworks (COFs). nih.gov COFs are constructed from organic building blocks linked by strong covalent bonds, forming highly ordered, porous structures with large surface areas. nih.govacs.org The incorporation of thiophene-based monomers is particularly valuable for creating COFs with tailored electronic and optical properties, making them suitable for a new generation of electronic devices. ntou.edu.tw

Thiophene-based COFs are promising materials for applications in gas storage, catalysis, and optoelectronics. Their unique architecture, featuring stacked 2D layers, creates well-defined 1D columnar pores that are ideal for charge and exciton transport. ntou.edu.tw This structural feature has spurred interest in their use as sensors. Specifically, the inherent fluorescence of some COFs can be quenched or enhanced upon interaction with specific analytes, forming the basis for highly sensitive and selective chemical sensors. researchgate.net For example, COFs have been investigated for detecting heavy metal ions, explosives, and volatile organic compounds through fluorescence-based mechanisms. researchgate.net The tunable nature of the thiophene building blocks allows for the rational design of COFs with specific pore environments and electronic characteristics to target desired analytes. nih.govntou.edu.tw

Contribution to Flavor and Aroma Chemistry Research

Formation in Maillard Reactions

This compound is a heterocyclic volatile compound that can be formed during the thermal processing of food through the Maillard reaction. ntou.edu.tw The Maillard reaction is a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, which is responsible for the generation of a vast array of flavor and aroma compounds in cooked foods. nih.gov

The formation of thiophenes, in particular, is linked to the reaction of sulfur-containing amino acids, such as cysteine, with dicarbonyl intermediates that arise from sugar degradation. ntou.edu.tw During heating, these precursors react to form key intermediates that subsequently cyclize and dehydrate to produce the thiophene ring. The presence of lipid degradation products, such as specific aldehydes, can also interact with Maillard reaction intermediates to form various alkyl thiophene derivatives. ntou.edu.twnih.gov Isotope labeling studies have helped elucidate the complex formation pathways, confirming that different initial intermediates in the Maillard cascade contribute to the generation of a variety of thiophene compounds, including 2-ethylthiophene (B1329412) and 2,5-dimethylthiophene. nih.gov

Sensory Characterization and Contribution to Flavor Profiles

This compound is recognized as a flavoring agent that contributes to the complex sensory profiles of certain foods. foodb.ca Its organoleptic properties have been described as having a phenolic, wintergreen, almond, and floral odor. thegoodscentscompany.com The flavor profile is characterized as sweet and honey-like. thegoodscentscompany.com This combination of notes allows it to impart specific characteristics to food products.

Table 2: Sensory Profile of this compound

| Sensory Attribute | Descriptors |

| Odor Type | Phenolic |

| Odor Description | Phenolic, wintergreen, almond, floral, cananga |

| Flavor Type | Sweet |

| Taste Description | Sweet, honey-like |

Source: Data from The Good Scents Company and FooDB. foodb.cathegoodscentscompany.com

Coordination Chemistry and Metal Complexation of 2 Acetyl 3 Methylthiophene Derivatives

Synthesis of Schiff Base Ligands Incorporating 2-Acetyl-3-methylthiophene Moieties

The synthesis of Schiff base ligands from this compound typically involves a condensation reaction between the ketone functionality of the thiophene (B33073) derivative and the primary amino group of a suitable amine. This reaction is often carried out in an alcoholic solvent, such as ethanol or methanol, and may be catalyzed by a few drops of acid.

For instance, Schiff bases can be synthesized by reacting 2-acetylthiophene (B1664040) with various diamines, such as ethylene diamine (EDA). jetir.org The reaction involves the condensation of the carbonyl group of 2-acetylthiophene with the amino groups of EDA, typically in a refluxing ethanolic solution. jetir.org Similarly, condensation of 2-acetylthiophene with hydrazone derivatives, like isatin-3-hydrazone, yields bidentate Schiff base ligands. ekb.egresearchgate.net Another example involves the reaction of 2-acetylthiophene with 2-thenoylhydrazone, resulting in a Schiff base that can act as a multidentate ligand. ias.ac.in

The general synthetic route involves dissolving the this compound and the chosen amine in a suitable solvent, followed by heating the mixture under reflux for a period of time. The completion of the reaction is often monitored by thin-layer chromatography (TLC). jetir.org Upon cooling, the resulting Schiff base product often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and purified by recrystallization. jetir.orgijcrt.org

Characterization of Schiff Bases by Spectroscopic Methods

The structural elucidation of the synthesized Schiff bases is accomplished through a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry.

Infrared (IR) Spectroscopy: A key piece of evidence for the formation of the Schiff base is the appearance of a characteristic absorption band in the IR spectrum corresponding to the stretching vibration of the azomethine (-C=N-) group, typically observed in the region of 1596-1687 cm⁻¹. jetir.orgresearchgate.netnih.gov The disappearance of the characteristic C=O stretching band of the starting ketone and the N-H stretching bands of the primary amine further confirms the condensation reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectra of the Schiff bases provide valuable information about the proton environment. The formation of the azomethine linkage is confirmed by the appearance of a singlet signal for the imine proton (-N=CH-). ijcrt.orgnih.gov The signals corresponding to the aromatic protons of the thiophene ring and the protons of the amine moiety are also observed, often with chemical shifts that are influenced by the new electronic environment.

¹³C NMR: In the ¹³C NMR spectra, the resonance of the carbon atom of the azomethine group provides definitive proof of Schiff base formation. ijcrt.orgnih.gov This signal typically appears in the downfield region of the spectrum. The disappearance of the carbonyl carbon signal from the starting this compound is also a key indicator of a successful reaction.

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the synthesized Schiff base, which should correspond to the expected molecular formula. jetir.orgekb.eg The fragmentation pattern observed in the mass spectrum can also provide additional structural information. jetir.org

Formation and Characterization of Transition Metal Complexes

Schiff bases derived from this compound are excellent ligands for the formation of coordination complexes with a variety of transition metals. The presence of nitrogen and potentially other donor atoms like oxygen or sulfur allows for the chelation of metal ions, leading to the formation of stable complexes.

Synthesis of Cu(II), Ni(II), Co(II), Mn(II), Zn(II), and Pd(II) Complexes

The synthesis of transition metal complexes with these Schiff base ligands is generally achieved by reacting the ligand with a metal salt in a suitable solvent. Typically, a methanolic or ethanolic solution of the Schiff base is treated with a solution of the corresponding metal chloride or nitrate salt. rdd.edu.iquomosul.edu.iq The reaction mixture is often refluxed for a period of time, during which the metal complex precipitates out of the solution. rdd.edu.iq The resulting solid is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

For example, complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared by reacting the respective metal chlorides with a Schiff base derived from 2-acetylthiophene and methionine. researchgate.net Similarly, Cu(II), Ni(II), Co(II), and Zn(II) complexes of a Schiff base derived from 2-acetylthiophene benzoylhydrazone have been synthesized. arabjchem.org The synthesis of Pd(II) complexes with aminothiophene-containing Schiff bases has also been reported. nih.govmdpi.com

The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can vary depending on the nature of the metal ion, the denticity of the ligand, and the reaction conditions. Molar ratios of 1:1, 1:2, or other stoichiometries can be obtained.

Investigation of Coordination Modes and Ligand-Metal Interactions

The coordination behavior of the Schiff base ligands and the geometry of the resulting metal complexes are investigated using various spectroscopic and analytical techniques. The Schiff bases derived from this compound can act as bidentate, tridentate, or even tetradentate ligands depending on the nature of the amine used in their synthesis. ekb.egarabjchem.orgsapub.org

Coordination typically occurs through the nitrogen atom of the azomethine group and another donor atom, which could be a phenolic oxygen, the sulfur atom of the thiophene ring, or another nitrogen or oxygen atom from the amine moiety. ekb.egnih.govarabjchem.org For instance, in complexes with Schiff bases derived from isatin-3-hydrazone, the ligand coordinates to the metal ion as a bidentate ligand via an oxygen and a nitrogen atom. ekb.egresearchgate.net In the case of 2-acetylthiophene benzoylhydrazone complexes, the ligand acts as a monobasic SNO tridentate ligand, coordinating through the thiophene sulfur, azomethine nitrogen, and the enolic oxygen. arabjchem.org

The coordination of the ligand to the metal ion is evidenced by shifts in the characteristic vibrational frequencies in the IR spectrum and changes in the chemical shifts in the NMR spectra of the ligand upon complexation.

The geometry of the metal complexes can range from tetrahedral and square planar to octahedral, depending on the coordination number of the metal ion and the nature of the ligands. nih.govnih.govrdd.edu.iqmdpi.com For example, distorted octahedral geometries have been proposed for Co(II), Ni(II), Cu(II), and Zn(II) complexes with 2-acetylthiophene benzoylhydrazone. arabjchem.org Square planar and tetrahedral geometries have been suggested for Pd(II) and Co(II) complexes with aminothiophene-containing Schiff bases, respectively. nih.gov

Spectroscopic Analysis of Metal Complexes (IR, ¹H NMR, ¹³C NMR, Mass, Electronic Spectra)

The characterization of the synthesized metal complexes relies heavily on a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of the Schiff base ligand undergoes noticeable changes. A significant shift in the stretching frequency of the azomethine (-C=N-) group to either a higher or lower wavenumber is a strong indication of the coordination of the azomethine nitrogen to the metal ion. nih.govrdd.edu.iq The appearance of new bands in the low-frequency region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, such as those of Zn(II) and Pd(II), NMR spectroscopy provides valuable insights into the structure of the complex in solution. nih.gov Upon coordination, the chemical shifts of the protons and carbons near the coordination sites are affected. For instance, a downfield shift of the azomethine proton signal in the ¹H NMR spectrum is indicative of its involvement in coordination. Similarly, the azomethine carbon signal in the ¹³C NMR spectrum may also shift upon complexation. nih.gov It is important to note that obtaining well-resolved NMR spectra for paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)) can be challenging due to signal broadening.

Mass Spectrometry: Mass spectrometry helps in confirming the molecular weight of the metal complexes and provides information about their stoichiometry.

Electronic Spectra (UV-Vis): The electronic spectra of the metal complexes in a suitable solvent provide information about the geometry of the complex and the nature of the ligand-metal bonding. The spectra typically show bands corresponding to intra-ligand π → π* and n → π* transitions. uomosul.edu.iq In addition, for transition metal complexes with d-electrons, d-d electronic transitions can be observed in the visible region of the spectrum. The position and intensity of these d-d bands are characteristic of the coordination geometry of the metal ion. uomosul.edu.iq For example, the electronic spectra of Cu(II) complexes can help in distinguishing between square planar and octahedral geometries.

Impact of Chelation on Compound Properties and Reactivity

The chelation of a metal ion by a Schiff base ligand derived from this compound can significantly alter the physical, chemical, and biological properties of the organic ligand.

One of the most notable impacts of chelation is the enhancement of biological activity. In many cases, the metal complexes exhibit greater antimicrobial or antifungal activity compared to the free Schiff base ligand. ijcrt.orgnih.gov This increased activity is often explained by Overtone's concept and Tweedy's chelation theory. nih.gov According to these theories, chelation reduces the polarity of the metal ion, which in turn increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid membrane of the microorganism, thereby increasing its biological efficacy.

Furthermore, the coordination of the metal ion can influence the electronic structure of the ligand, potentially making the complex a better catalyst compared to the free ligand. The redox potential of the metal ion, which can be tuned by the coordinating ligand, also plays a crucial role in the catalytic activity of the complex. ias.ac.in

The thermal stability of the Schiff base ligands is also generally enhanced upon complexation with a metal ion. Thermogravimetric analysis (TGA) often shows that the metal complexes decompose at higher temperatures compared to the free ligands. arabjchem.org

Biological Activity and Structure Activity Relationship Sar Studies of 2 Acetyl 3 Methylthiophene Derivatives

Anti-inflammatory Investigations

In Vivo Models of Acute Inflammation (e.g., Carrageenan-Induced Rat Edema)

Derivatives of 2-acetyl-3-methylthiophene have been investigated for their anti-inflammatory properties using in vivo models. One common method is the carrageenan-induced rat paw edema test, which assesses a compound's ability to reduce acute inflammation. nih.gov In this model, inflammation is induced by injecting carrageenan into a rat's paw, and the subsequent swelling is measured over time. nih.govsemanticscholar.org